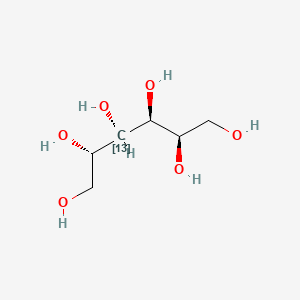
Dulcite-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dulcite-13C-2 is synthesized by incorporating the carbon-13 isotope into the dulcite molecule. The specific synthetic routes and reaction conditions for this process are not widely detailed in the available literature. it generally involves the reduction of galactose or its derivatives using carbon-13 labeled reagents .
Industrial Production Methods
The industrial production of this compound is not extensively documented. It is typically produced in specialized laboratories that focus on the synthesis of isotope-labeled compounds for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dulcite-13C-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced further to form simpler sugar alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galactaric acid, while reduction can produce simpler polyols .
Scientific Research Applications
Dulcite-13C-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dulcite-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate of sugars and their derivatives .
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another sugar alcohol with similar properties but derived from glucose.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
Dulcite-13C-2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This distinguishes it from other similar compounds like sorbitol and mannitol, which do not have isotope labeling .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i5+1/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-OVKYCBFESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


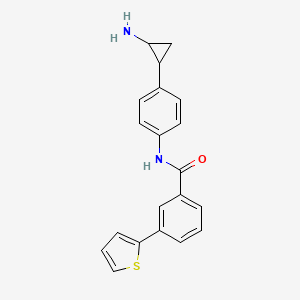
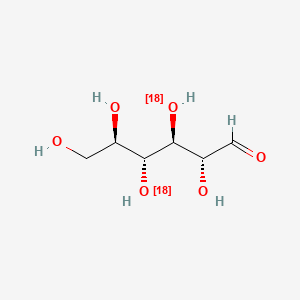
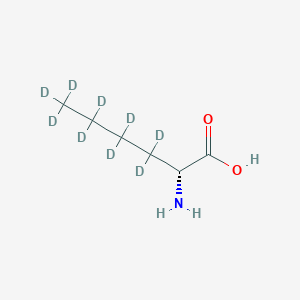
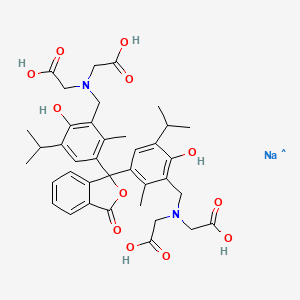
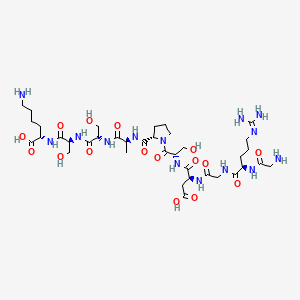
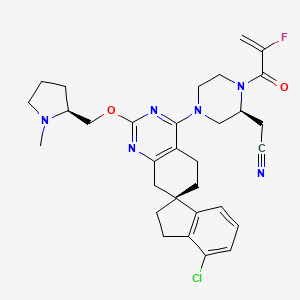
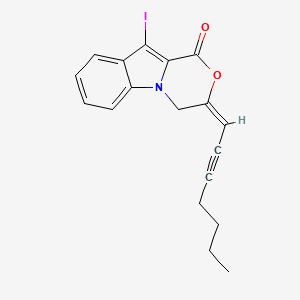
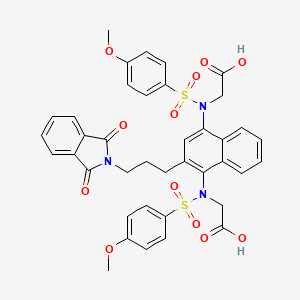
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
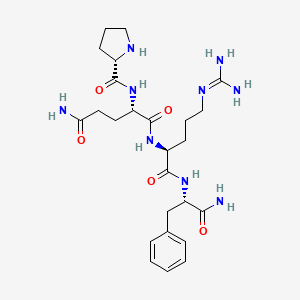
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

